
D-Galactose-18O6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose-18O6 is a derivative of D-galactose, a naturally occurring aldohexose sugar. D-galactose is a reducing sugar that is found in various foods such as milk, butter, cheese, yogurt, honey, beets, plums, cherries, figs, and celery . It is an important carbohydrate monomer that plays a significant role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-18O6 involves the incorporation of oxygen-18 isotopes into the D-galactose molecule. This can be achieved through isotopic labeling techniques, where D-galactose is subjected to reactions with oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of D-galactose typically involves the hydrolysis of lactose, which is a disaccharide composed of glucose and galactose. The hydrolysis is carried out using enzymes such as lactase, which breaks down lactose into its constituent monosaccharides, glucose, and galactose . The galactose can then be isolated and purified for further use.
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose-18O6 undergoes various chemical reactions, including:
Oxidation: D-galactose can be oxidized to form galactonic acid or galactaric acid.
Reduction: Reduction of D-galactose leads to the formation of galactitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation of the hydroxyl groups.
Major Products
Oxidation: Galactonic acid, galactaric acid.
Reduction: Galactitol.
Substitution: Acetylated or benzoylated derivatives of D-galactose.
Wissenschaftliche Forschungsanwendungen
D-Galactose-18O6 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various galactose derivatives and as a model compound for studying carbohydrate chemistry.
Biology: Employed in studies of carbohydrate metabolism and as a substrate for enzymes involved in galactose metabolism.
Wirkmechanismus
The mechanism of action of D-Galactose-18O6 involves its interaction with specific cell receptors and enzymes. In the context of drug delivery, D-galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to drugs or drug-loaded nanoparticles enhances cellular uptake and improves drug delivery to target cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: An aldohexose sugar that is structurally similar to D-galactose but differs in the configuration of the hydroxyl group at the fourth carbon atom.
D-Fructose: A ketohexose sugar that is structurally different from D-galactose but shares similar metabolic pathways.
D-Mannose: Another aldohexose sugar that is an epimer of glucose and galactose at the second carbon atom.
Uniqueness
D-Galactose-18O6 is unique due to the incorporation of oxygen-18 isotopes, which makes it valuable for isotopic labeling studies and tracing metabolic pathways. Its selective interaction with galactose receptors also distinguishes it from other similar compounds, making it particularly useful in targeted drug delivery and diagnostic applications .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-UDXAKJKDSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


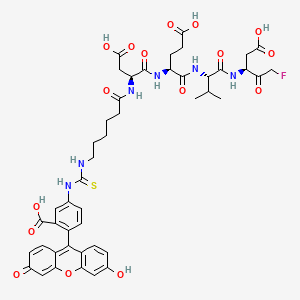


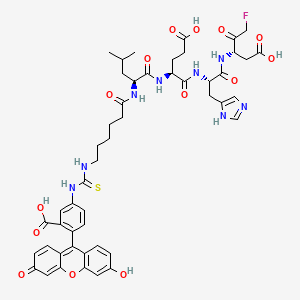
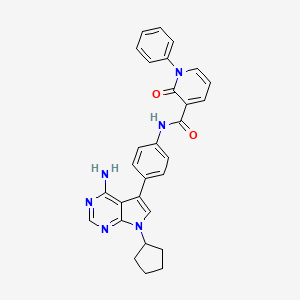
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
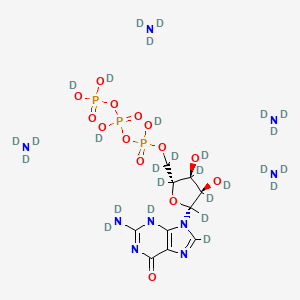
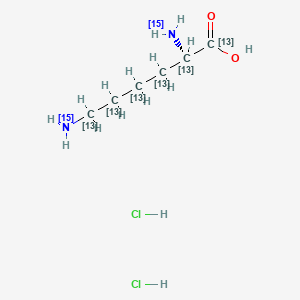
![[Tyr8] Bradykinin](/img/structure/B12399312.png)





